molecular formula C23H22N2O6 B2941766 (S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione CAS No. 84017-99-2

(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

Cat. No. B2941766
CAS RN: 84017-99-2
M. Wt: 422.437
InChI Key: REONBJNSUPDLMU-QHCPKHFHSA-N
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Description

This compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon . Fluorene derivatives have been extensively studied due to their unique optoelectronic properties, making them useful for a variety of materials applications such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaics (OPVs) .


Synthesis Analysis

The synthesis of fluorene derivatives often involves various organic chemistry reactions. For example, the synthesis of indenofluorene derivatives involves Friedel–Crafts acylation or Pd-mediated Heck arylation .


Molecular Structure Analysis

Fluorene derivatives have a unique molecular structure characterized by a sequence of fused rings. The structure of the compound can greatly influence its properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving fluorene derivatives can be complex and varied. For example, fluorene can undergo degradation by certain strains of Pseudomonas, resulting in various intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary widely depending on their specific structure. For example, some fluorene derivatives exhibit significant solvatochromic effects, with emission maxima ranging from 421 to 544 nm .

Mechanism of Action

The mechanism of action of fluorene derivatives can depend on their specific structure and the context in which they are used. For example, in the context of biodegradation, certain enzymes can act on fluorene to break it down .

Safety and Hazards

Fluorene is considered a harmful organic toxicant. It’s important to handle it with care and use appropriate safety measures .

Future Directions

Research on fluorene derivatives is ongoing, with potential applications in areas such as organic electronics. Improved synthetic routes and instrumentation have allowed these compounds to be explored for uses in organic photovoltaics, organic light emitting diodes, and organic field effect transistors .

properties

IUPAC Name

(19S)-10-(dimethoxymethyl)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-4-23(28)15-9-17-19-13(10-25(17)20(26)14(15)11-31-22(23)27)18(21(29-2)30-3)12-7-5-6-8-16(12)24-19/h5-9,21,28H,4,10-11H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REONBJNSUPDLMU-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C(OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C(OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione

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